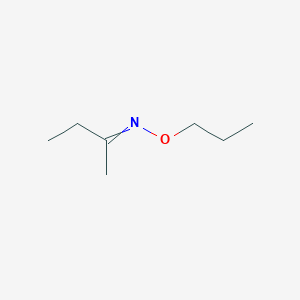
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- is a complex organic compound that features a cyclohexadienol core with multiple chlorophenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- typically involves multi-step organic reactions. The starting materials often include cyclohexadienone derivatives and chlorophenylamines. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new pharmaceuticals. Its structural features may interact with biological targets in unique ways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- would depend on its specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexadien-1-ol derivatives: Compounds with similar cyclohexadienol cores but different substituents.
Chlorophenylamines: Compounds with chlorophenyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
105245-37-2 |
|---|---|
Molekularformel |
C24H16Cl3N3O |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
2,5-bis(4-chloroanilino)-4-(4-chlorophenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C24H16Cl3N3O/c25-15-1-7-18(8-2-15)28-21-13-23(30-20-11-5-17(27)6-12-20)24(31)14-22(21)29-19-9-3-16(26)4-10-19/h1-14,29-30H |
InChI-Schlüssel |
RLNZLYIFSOJQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC(=NC3=CC=C(C=C3)Cl)C(=CC2=O)NC4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



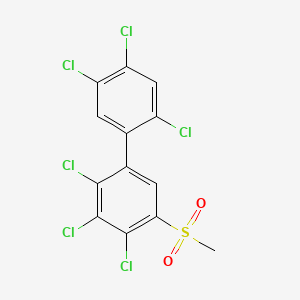

![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)

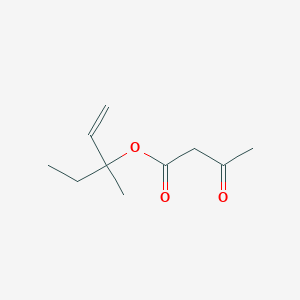
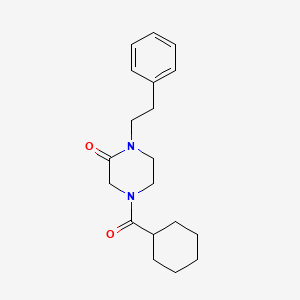
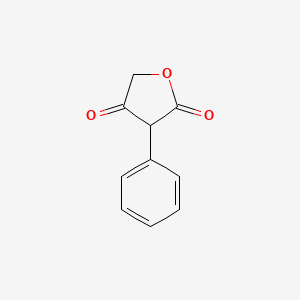
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
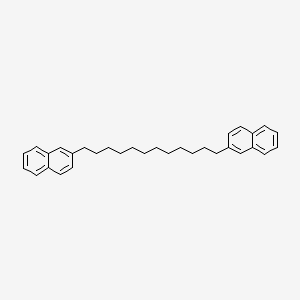
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
